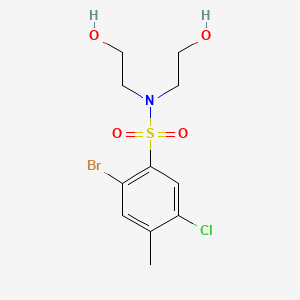
Codaphniphylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Codaphniphylline's synthesis involves several key steps, including the isolation from natural sources and chemical transformations from related compounds. The synthesis of related compounds, such as hybridaphniphylline B, has been reported to feature intermolecular Diels-Alder reactions and Claisen rearrangement as key steps, indicating the complexity involved in synthesizing such alkaloids (Zhang et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound, as determined through comparison of NMR, IR, and mass spectra with those of daphniphylline, showcases the unique arrangement of atoms and the presence of multiple stereocenters. This complexity underscores the challenges in its synthesis and the interest in its chemical properties (Irikawa et al., 1968).
Safety and Hazards
Zukünftige Richtungen
The future directions for Codaphniphylline research could involve further studies on its synthesis, structure, and potential biological activities. A recent study reported the most concise and efficient asymmetric synthesis of a complex natural product, Daphenylline, which is related to this compound . This suggests that new synthetic strategies could be developed for this compound in the future.
Wirkmechanismus
- Unfortunately, specific molecular targets for daphenylline have not been extensively characterized in the literature .
Target of Action
Pharmacokinetics
Result of Action
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Codaphniphylline involves a series of reactions that include the formation of key intermediates such as benzaldehyde, 2-methyl-1,2,3,4-tetrahydroquinoline and 2-(2-hydroxyethyl)pyridine.", "Starting Materials": [ "Benzaldehyde", "2-methyl-1,2,3,4-tetrahydroquinoline", "2-(2-hydroxyethyl)pyridine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with sodium borohydride in ethanol to form benzyl alcohol.", "Step 2: Benzyl alcohol is then reacted with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of acetic acid and hydrochloric acid to form 2-(benzyloxy)-2-methyl-1,2,3,4-tetrahydroquinoline.", "Step 3: The intermediate 2-(benzyloxy)-2-methyl-1,2,3,4-tetrahydroquinoline is then reacted with 2-(2-hydroxyethyl)pyridine in the presence of sodium hydroxide to form Codaphniphylline.", "Step 4: The final product is isolated by filtration and recrystallization from diethyl ether." ] } | |
CAS-Nummer |
14694-15-6 |
Molekularformel |
C30H47NO3 |
Molekulargewicht |
469.71 |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the structural significance of Codaphniphylline in the context of Daphniphyllum alkaloids?
A1: this compound shares a structural resemblance with Daphniphylline, another alkaloid found in the Daphniphyllum species. Research suggests that both compounds contain a complex ring system, including a 6-oxa- and 2,8-dioxabicyclo[3.2.1]octane moiety. [] This particular structural feature has been a focal point in synthetic studies aiming to understand and replicate the natural synthesis of these alkaloids. []
Q2: Has the total synthesis of (+)-Codaphniphylline been achieved?
A2: Yes, the total synthesis of (+)-Codaphniphylline has been successfully accomplished. [, ] This achievement is a testament to the advancements in synthetic organic chemistry and provides access to a valuable tool for further exploring the biological activity and potential applications of this natural product.
Q3: What were the key starting materials used in the synthesis of some 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes related to Daphniphyllum alkaloids?
A3: Researchers utilized readily available Geraniol as a starting material in the synthesis of various 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes. [] This approach proved valuable in constructing the core structures found in Daphniphylline and this compound, highlighting the importance of utilizing accessible building blocks in complex natural product synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



